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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing DNDI-6148 in in vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DNDI-6148?

A1: DNDI-6148 is a benzoxaborole compound that acts as a potent inhibitor of the Leishmania

cleavage and polyadenylation specificity factor 3 (CPSF3).[1][2][3][4][5] CPSF3 is a critical

endonuclease involved in the processing of pre-mRNA in the parasite. By inhibiting this

enzyme, DNDI-6148 disrupts mRNA maturation, leading to parasite death.[4]

Q2: What are the recommended starting doses for DNDI-6148 in preclinical models of visceral

leishmaniasis?

A2: Based on published preclinical studies, effective oral doses of DNDI-6148 in rodent models

of visceral leishmaniasis typically range from 25 to 50 mg/kg, administered once or twice daily.

Efficacy of over 98% parasite burden reduction has been observed at these dosages.[1][3][5]

Specific dosing regimens are detailed in the data tables below.
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Q3: What is the current clinical development status of DNDI-6148?

A3: The clinical development of DNDI-6148 for leishmaniasis has been paused.[6][7] This

decision was based on preclinical findings of reproductive toxicity, which could require specific

contraceptive measures for women of childbearing potential.[6][8]

Q4: What formulation was used for DNDI-6148 in the first-in-human clinical trial?

A4: In the single ascending dose Phase I study in healthy volunteers, DNDI-6148 was

administered as an oral suspension in ORA-Sweet®.[9]

Troubleshooting Guide
Issue 1: Difficulty in preparing a stable formulation for oral gavage in animal studies.

Recommendation: A published method for preparing DNDI-6148 for in vivo experiments in

mice involves creating a solution at a concentration of 12.5 mg/mL. This is achieved by first

dissolving the compound in 2% ethanol, followed by the addition of 1N NaOH (1.0

equivalent), and then further dilution with a 5% dextrose solution in water. It is crucial to

ensure complete dissolution and to prepare the formulation fresh before administration.

Issue 2: Observed adverse effects in study animals.

Recommendation: While DNDI-6148 was generally well-tolerated in single-dose human

studies, preclinical toxicology studies are crucial.[9] A related benzoxaborole, compound 28,

showed multiorgan toxicity in a 14-day rat study at a daily dose of 25 mg/kg.[1] It is advisable

to conduct a preliminary dose-range finding study to determine the maximum tolerated dose

(MTD) in your specific animal model and strain. Closely monitor animals daily for any clinical

signs of toxicity, including changes in weight, behavior, and food/water intake.[1]

Issue 3: Lack of efficacy or high variability in parasite burden reduction.

Recommendation:

Formulation and Dosing: Ensure the formulation is prepared correctly and administered

accurately. Inconsistent dosing can lead to variable plasma concentrations.
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Animal Model: The choice of animal model and parasite strain can significantly impact

outcomes. Hamster models of L. donovani infection are known to mimic human visceral

leishmaniasis well.[10][11]

Infection Protocol: Standardize the infection protocol, including the number of parasites

injected and the route of administration (e.g., retro-orbital, intracardiac, or intraperitoneal).

[10][12][13]

Treatment Timing and Duration: Initiate treatment at a consistent time post-infection and

maintain the recommended treatment duration (e.g., 5 or 10 days).[1]

Data Presentation
Table 1: In Vivo Efficacy of DNDI-6148 in Hamster and Mouse Models of Visceral

Leishmaniasis
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Animal
Model

Parasite
Strain

Dose
(mg/kg)

Dosing
Regimen

Duration Organ

Parasite
Burden
Reductio
n (%)

Hamster
L.

donovani
25 BID 10 days Liver 99.9

Spleen 99.8

Bone

Marrow
99.6

50 BID 5 days Liver 99.3

Spleen 98.6

Bone

Marrow
83.4

Mouse L. infantum 25 BID 5 days Liver 96.1

50 BID 5 days Liver 98.6

Mouse
L.

donovani
25 BID 5 days Liver 97.1

50 BID 5 days Liver 99.7

Source:[1]

Table 2: Pharmacokinetic Parameters of DNDI-6148 in Healthy Human Volunteers (Single Oral

Dose)

Parameter Value Range

Tmax (Time to maximum concentration) 3 - 12 hours

Mean Half-life 12.80 - 25.42 hours

Fraction excreted unchanged in urine < 0.2%
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Source:[9]

Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Hamster Model of Visceral Leishmaniasis (L.

donovani)

Animal Model: Female golden hamsters.

Parasite Preparation: Use a virulent strain of L. donovani. Prepare a fresh inoculum from the

spleen of a previously infected hamster.

Infection: Anesthetize the hamsters and inoculate with 10^8 promastigotes per animal in a

0.2 mL volume via retro-orbital or intracardiac injection.[10]

Treatment:

Begin treatment at a specified time post-infection (e.g., 7 days).

Prepare DNDI-6148 formulation for oral gavage.

Administer the appropriate dose (e.g., 25 mg/kg BID) for the specified duration (e.g., 10

days).[1]

Include a vehicle-treated control group.

Monitoring: Observe animals daily for adverse effects and record body weights twice a week.

[1]

Endpoint Analysis:

At the end of the study (e.g., Day 35 post-infection), euthanize the animals.

Aseptically remove the liver, spleen, and bone marrow.

Determine the parasite burden in each organ by preparing Giemsa-stained impression

smears and counting the number of amastigotes per macrophage.[1]
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Calculate the percentage reduction in parasite burden compared to the vehicle-treated

control group.

Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model of Visceral Leishmaniasis (L. infantum

or L. donovani)

Animal Model: BALB/c mice.[14]

Parasite Preparation: Use a virulent strain of L. infantum or L. donovani. Culture stationary

phase promastigotes.[14]

Infection: Inoculate mice with 1 x 10^8 L. infantum promastigotes via intraperitoneal injection.

[14]

Treatment:

Initiate treatment at a defined time post-infection.

Prepare DNDI-6148 formulation for oral administration.

Administer the desired dose (e.g., 25 or 50 mg/kg BID) for 5 days.[1]

Include a vehicle-treated control group.

Monitoring: Monitor the animals' health throughout the experiment.

Endpoint Analysis:

At the conclusion of the treatment period, euthanize the mice.

Harvest the liver and determine the parasite burden using methods such as limiting

dilution assay or qPCR.

Express the results as a percentage reduction in parasite burden relative to the vehicle-

treated control group.[1]
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Caption: Mechanism of action of DNDI-6148 in Leishmania.
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Caption: General workflow for in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral
Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

2. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral
leishmaniasis | DNDi [dndi.org]

3. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral
Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Item - DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of
Visceral Leishmaniasis - American Chemical Society - Figshare [acs.figshare.com]

5. Item - DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of
Visceral Leishmaniasis - American Chemical Society - Figshare [acs.figshare.com]

6. DNDI-6148 | DNDi [dndi.org]

7. DNDI-6148 Chagas disease | DNDi [dndi.org]

8. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]

9. researchgate.net [researchgate.net]

10. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC
[pmc.ncbi.nlm.nih.gov]

11. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC
[pmc.ncbi.nlm.nih.gov]

12. Refinement of techniques for the propagation of Leishmania donovani in hamsters -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Frontiers | Understanding Resistance vs. Susceptibility in Visceral Leishmaniasis Using
Mouse Models of Leishmania infantum Infection [frontiersin.org]

To cite this document: BenchChem. [Technical Support Center: DNDI-6148 In Vivo
Experiments]. BenchChem, [2026]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15558969?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591608/
https://dndi.org/scientific-articles/2021/dndi-6148-novel-benzoxaborole-preclinical-candidate-for-treatment-visceral-leishmaniasis/
https://dndi.org/scientific-articles/2021/dndi-6148-novel-benzoxaborole-preclinical-candidate-for-treatment-visceral-leishmaniasis/
https://pubmed.ncbi.nlm.nih.gov/34711050/
https://pubmed.ncbi.nlm.nih.gov/34711050/
https://acs.figshare.com/articles/dataset/DNDI-6148_A_Novel_Benzoxaborole_Preclinical_Candidate_for_the_Treatment_of_Visceral_Leishmaniasis/16902712
https://acs.figshare.com/articles/dataset/DNDI-6148_A_Novel_Benzoxaborole_Preclinical_Candidate_for_the_Treatment_of_Visceral_Leishmaniasis/16902712
https://acs.figshare.com/articles/journal_contribution/DNDI-6148_A_Novel_Benzoxaborole_Preclinical_Candidate_for_the_Treatment_of_Visceral_Leishmaniasis/16902709
https://acs.figshare.com/articles/journal_contribution/DNDI-6148_A_Novel_Benzoxaborole_Preclinical_Candidate_for_the_Treatment_of_Visceral_Leishmaniasis/16902709
https://dndi.org/research-development/portfolio/dndi-6148/
https://dndi.org/research-development/portfolio/dndi-6148-chagas/
https://dndi.org/news/2024/2023-rd-portfolio-in-review-leishmaniasis/
https://www.researchgate.net/publication/397824865_Safety_tolerability_and_pharmacokinetics_of_DNDI-6148_a_novel_agent_for_leishmaniasis_A_randomized_controlled_single_ascending_dose_study_in_healthy_participants
https://pmc.ncbi.nlm.nih.gov/articles/PMC8647847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8647847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267445/
https://pubmed.ncbi.nlm.nih.gov/16464432/
https://pubmed.ncbi.nlm.nih.gov/16464432/
https://www.researchgate.net/publication/7310813_Refinement_of_techniques_for_the_propagation_of_Leishmania_donovani_in_hamsters
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2019.00030/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2019.00030/full
https://www.benchchem.com/product/b15558969/docs#technical-support-center-dndi-6148-in-vivo-experiments
https://www.benchchem.com/product/b15558969/docs#technical-support-center-dndi-6148-in-vivo-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15558969/docs#technical-support-center-dndi-6148-
in-vivo-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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